3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide
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Overview
Description
3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. This can be achieved through various methods, including transition metal catalysis, microwave-assisted synthesis, and metal-free or solid-state processes . The reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure efficient synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines
Scientific Research Applications
3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of advanced materials, coatings, and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide include:
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the hydrobromide group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ol;hydrobromide |
InChI |
InChI=1S/C8H9NO2.BrH/c10-6-1-2-7-8(5-6)11-4-3-9-7;/h1-2,5,9-10H,3-4H2;1H |
InChI Key |
JHDJHZCAXNBKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)O.Br |
Origin of Product |
United States |
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